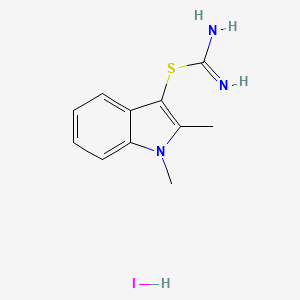
(1,2-Dimethylindol-3-yl) carbamimidothioate;hydroiodide
Übersicht
Beschreibung
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important heterocyclic systems that provide the skeleton to many biologically active compounds .
Synthesis Analysis
A simple, new method for the synthesis of S-aryl carbamimidothioates is described using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature .Molecular Structure Analysis
The structures of the products were determined by spectroscopic methods and from their dipole moments .Chemical Reactions Analysis
The methods employed for the synthesis of carbamimidothioates include copper-catalyzed arylation of thiourea compounds in the presence of diazonium salts .Physical And Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Flexibility
Research has shown that dimethylindolide anions, closely related to the structure of (1,2-Dimethylindol-3-yl) carbamimidothioate, exhibit versatile coordination chemistry with various metals, including potassium, yttrium, and samarium. These compounds demonstrate different binding modes, indicating flexibility in their application as ligands in inorganic chemistry and potential use in materials science (Evans, Brady, & Ziller, 2002).
Organic Synthesis and Chemical Reactions
Studies have also focused on the synthesis and reactions of indole derivatives, including those with modifications similar to (1,2-Dimethylindol-3-yl) carbamimidothioate. These works highlight the potential for creating novel compounds with varied biological and chemical properties. For instance, reactions involving selenium-containing heterocycles from isoselenocyanates demonstrate the versatility of related compounds in synthesizing heterocycles with potential applications in pharmaceuticals and agrochemicals (Sommen, Linden, & Heimgartner, 2007).
Photoelectric Conversion and Organic Electronics
Certain derivatives of indole, including those incorporating carbamimidothioate groups, have been investigated for their photoelectric properties. Research into cyanine dyes, for example, indicates the potential use of these compounds in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This highlights a promising avenue for the development of renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
Liquid Organic Hydrogen Carriers
Indole derivatives are being explored as liquid organic hydrogen carriers (LOHCs), a critical area of research for sustainable energy solutions. The study on 1,2-dimethylindole as a new LOHC demonstrates the relevance of indole derivatives in hydrogen storage, offering a promising path for the development of clean energy carriers (Dong, Yang, Li, Zhu, Chen, & Cheng, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1,2-dimethylindol-3-yl) carbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.HI/c1-7-10(15-11(12)13)8-5-3-4-6-9(8)14(7)2;/h3-6H,1-2H3,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFXTIWORVMCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)SC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-1H-indol-3-yl imidothiocarbamate hydroiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



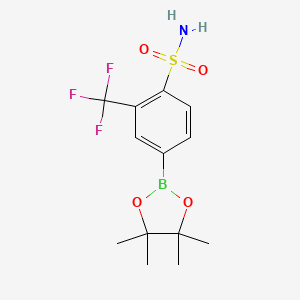
![2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1473251.png)
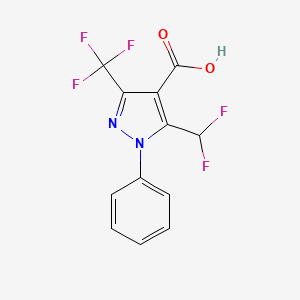
![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)
![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)

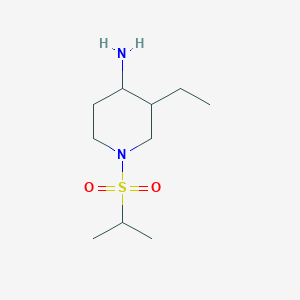
![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)
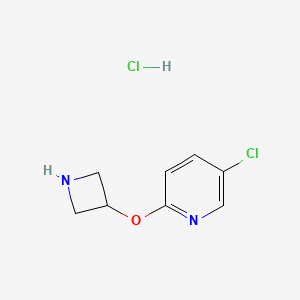
![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)
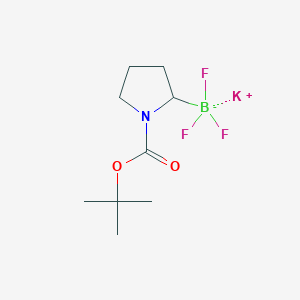
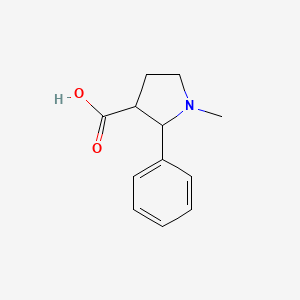
![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1473269.png)